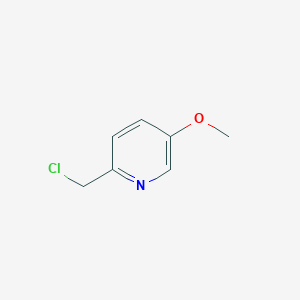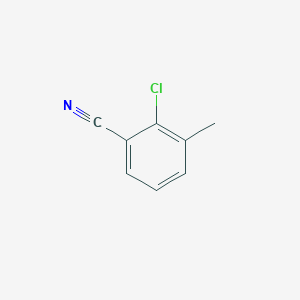![molecular formula C7H4ClNOS B1356116 2-クロロベンゾ[d]チアゾール-6-オール CAS No. 2591-16-4](/img/structure/B1356116.png)
2-クロロベンゾ[d]チアゾール-6-オール
概要
説明
2-Chlorobenzo[d]thiazol-6-ol, commonly known as CBTO, is a molecule belonging to the family of benzo[d]thiazoles. It has antimicrobial, antioxidant, and anticancer properties and may inhibit the activity of certain cancer cell lines by inducing apoptosis or programmed cell death .
Synthesis Analysis
The synthesis of 2-arylbenzothiazole derivatives, which includes 2-Chlorobenzo[d]thiazol-6-ol, involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The molecular formula of 2-Chlorobenzo[d]thiazol-6-ol is C7H4ClNOS and its molecular weight is 185.63 g/mol.科学的研究の応用
医薬品研究 抗菌剤
2-クロロベンゾ[d]チアゾール-6-オール誘導体は、その抗菌特性について合成され評価されています。これらの化合物は、さまざまな細菌感染症や真菌感染症に対する治療薬としての可能性を示しています。 分子の構造改変は、効力が高く耐性が低い新しい薬剤の開発につながる可能性があります .
がん研究 アポトーシス誘導
研究により、特定のベンゾチアゾール誘導体は、がん細胞においてアポトーシスを誘導することが示されています。 2-クロロベンゾ[d]チアゾール-6-オールと類似の化合物は、さまざまながん細胞株における細胞遊走の阻害および細胞周期停止の誘導能について試験されており、新規抗がん剤の開発への道筋を提供しています .
有機合成 ビルディングブロック
2-クロロベンゾ[d]チアゾール-6-オールのチアゾール部分は、有機合成において重要なビルディングブロックとして機能します。 これは、医薬品や農薬などのより複雑な分子の構築において、マイクロ波支援合成などのさまざまな合成経路を通じて使用されています .
Safety and Hazards
The safety data sheet for 2-Chlorobenzo[d]thiazol-6-ol suggests that it may cause an allergic skin reaction and could be harmful if inhaled . Personal precautions such as wearing suitable personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area are recommended .
将来の方向性
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics . This suggests that 2-Chlorobenzo[d]thiazol-6-ol and its derivatives could be further explored for potential therapeutic applications.
作用機序
Target of Action
The primary targets of 2-Chlorobenzo[d]thiazol-6-ol are the cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
2-Chlorobenzo[d]thiazol-6-ol interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting the COX enzymes, 2-Chlorobenzo[d]thiazol-6-ol disrupts this pathway, leading to a decrease in the production of prostaglandins .
Result of Action
The inhibition of COX enzymes by 2-Chlorobenzo[d]thiazol-6-ol leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain, making the compound potentially useful as an anti-inflammatory and analgesic agent .
生化学分析
Biochemical Properties
2-Chlorobenzo[d]thiazol-6-ol plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These interactions are crucial as COX enzymes are involved in the biosynthesis of prostaglandins, which mediate inflammation and pain. By inhibiting COX-2, 2-Chlorobenzo[d]thiazol-6-ol exhibits anti-inflammatory properties, while its interaction with COX-1 can lead to gastrointestinal side effects .
Cellular Effects
2-Chlorobenzo[d]thiazol-6-ol influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, 2-Chlorobenzo[d]thiazol-6-ol has been shown to impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2-Chlorobenzo[d]thiazol-6-ol involves its binding interactions with biomolecules, leading to enzyme inhibition or activation. This compound binds to the active sites of COX enzymes, inhibiting their activity and subsequently reducing the production of pro-inflammatory prostaglandins . Furthermore, 2-Chlorobenzo[d]thiazol-6-ol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chlorobenzo[d]thiazol-6-ol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains stable under specific conditions, but its efficacy may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to 2-Chlorobenzo[d]thiazol-6-ol can lead to sustained anti-inflammatory effects, although potential adverse effects on cellular function may also arise .
Dosage Effects in Animal Models
The effects of 2-Chlorobenzo[d]thiazol-6-ol vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and analgesic effects without notable toxicity . At higher doses, 2-Chlorobenzo[d]thiazol-6-ol can cause adverse effects, including gastrointestinal irritation and potential toxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
2-Chlorobenzo[d]thiazol-6-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit enzymes in the arachidonic acid pathway, thereby reducing the production of inflammatory mediators . Additionally, 2-Chlorobenzo[d]thiazol-6-ol can affect the levels of metabolites involved in cellular energy production and signaling .
Transport and Distribution
The transport and distribution of 2-Chlorobenzo[d]thiazol-6-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, 2-Chlorobenzo[d]thiazol-6-ol can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
2-Chlorobenzo[d]thiazol-6-ol exhibits distinct subcellular localization patterns, which can affect its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The subcellular localization of 2-Chlorobenzo[d]thiazol-6-ol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
2-chloro-1,3-benzothiazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQROWYFLXIWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311998 | |
| Record name | 2-Chloro-6-benzothiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2591-16-4 | |
| Record name | 2-Chloro-6-benzothiazolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2591-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-benzothiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(propylamino)ethyl]isoquinoline-5-sulfonamide](/img/structure/B1356033.png)




![6-Cyano-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B1356058.png)


![1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1356062.png)


![4-[4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazole-4-ylmethyl)-1,3-dioxolane-4-yl]methoxy]phenyl]piperazino]phenyl]-2-(1-methylpropyl)-4H-1,2,4-triazole-3(2H)-one](/img/structure/B1356069.png)

![2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B1356084.png)